molecular formula C8H10O3 B12386243 2,6-Dimethoxyphenol-d6

2,6-Dimethoxyphenol-d6

Cat. No.: B12386243
M. Wt: 160.20 g/mol
InChI Key: KLIDCXVFHGNTTM-WFGJKAKNSA-N
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Description

2,6-Dimethoxyphenol-d6 is a deuterated form of 2,6-Dimethoxyphenol, a compound known for its applications in various scientific fields. The deuterated version is often used in research to study reaction mechanisms and pathways due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxyphenol-d6 typically involves the deuteration of 2,6-Dimethoxyphenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. This process can be carried out under mild conditions to ensure the integrity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxyphenol-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethoxyphenol-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyphenol-d6 involves its interaction with enzymes like laccases. The compound undergoes oxidation, leading to the formation of reactive radicals. These radicals can then participate in further reactions, forming dimers and other complex structures. The molecular targets include the active sites of laccases, where the compound binds and undergoes electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxyphenol-d6 is unique due to its deuterium labeling, which makes it particularly useful in mechanistic studies and tracing experiments. The deuterium atoms provide a distinct signature in spectroscopic analyses, allowing researchers to track the compound’s behavior in complex reactions .

Properties

Molecular Formula

C8H10O3

Molecular Weight

160.20 g/mol

IUPAC Name

2,6-bis(trideuteriomethoxy)phenol

InChI

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3

InChI Key

KLIDCXVFHGNTTM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])O

Canonical SMILES

COC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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